5-Bromo-3-fluoro-N-methyl-2-nitroaniline
Description
Contextualization within Halogenated Nitroaniline Derivatives and N-Methylated Aromatic Amines
To fully appreciate the chemical identity of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, it is essential to understand its place within two significant classes of organic compounds: halogenated nitroaniline derivatives and N-methylated aromatic amines.
Halogenated Nitroaniline Derivatives: This class of compounds is characterized by an aniline (B41778) core substituted with one or more halogen atoms and at least one nitro group. These derivatives are foundational building blocks in organic synthesis, particularly for agrochemicals, pigments, and pharmaceuticals. researchgate.net The presence and position of the halogen and nitro groups profoundly influence the reactivity of the aromatic ring. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. askfilo.com Halogens also exert a strong inductive electron-withdrawing effect, further modifying the ring's electronic properties. researchgate.net The interplay of these substituents governs the regioselectivity of subsequent chemical transformations, making these compounds versatile intermediates. For instance, the selective reduction of the nitro group to an amino group is a common strategy to produce halogenated anilines, which are themselves crucial synthetic precursors. researchgate.net
N-Methylated Aromatic Amines: Mono-N-methyl aromatic amines are prevalent structural motifs in a wide array of biologically active molecules, including pharmaceuticals, as well as in dyes and agrochemicals. nih.gov The synthesis of these secondary amines can be challenging, primarily due to the potential for overmethylation to form tertiary amines. nih.govacs.org This is because the primary arylamine starting material is often less nucleophilic than the mono-methylated product. acs.org Consequently, various synthetic strategies have been developed to achieve selective mono-N-methylation. These methods include reductive amination using formaldehyde (B43269), alkylation with methyl halides, and more recent transition-metal-free approaches involving nitroso compounds and methylboronic acid. nih.govacs.orgfiveable.me The N-methyl group can significantly alter a molecule's physical and chemical properties, including its basicity, solubility, and biological activity, making it a key functional group in drug design and materials science. fiveable.meresearchgate.net
This compound is a confluence of these two classes, possessing the characteristic features of both a halogenated nitroaniline and an N-methylated aromatic amine, leading to a unique reactivity profile.
Structural Features and Electronic Nature of this compound
The molecular architecture of this compound is defined by the specific placement of its five substituents on the benzene (B151609) ring, which collectively determine its electronic landscape and chemical behavior.
| Property | Data |
| Molecular Formula | C₇H₆BrFN₂O₂ |
| IUPAC Name | This compound |
The electronic nature of the molecule is a complex interplay of inductive and resonance effects from each substituent:
Nitro Group (-NO₂): Positioned at C2, this group is powerfully electron-withdrawing through both the inductive (-I) and resonance (-M) effects. askfilo.com It significantly reduces the electron density of the aromatic ring, particularly at the ortho (C3) and para (C5) positions relative to itself.
N-Methylamino Group (-NHCH₃): Located at C1, this is an activating, electron-donating group, primarily through its resonance effect (+M), where the nitrogen's lone pair delocalizes into the ring. The methyl group attached to the nitrogen slightly enhances its electron-donating capacity compared to a primary amino group.
Bromine (-Br) and Fluorine (-F) Atoms: Located at C5 and C3, respectively, these halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). While they possess lone pairs capable of a resonance-donating effect (+M), this is generally weaker than their inductive pull, especially for fluorine.
The combination of these groups creates a highly polarized aromatic ring. The potent electron-withdrawing nitro group, positioned ortho to the electron-donating N-methylamino group, establishes a strong electronic push-pull system. This polarization, combined with the inductive effects of the fluorine and bromine atoms, makes the molecule susceptible to specific chemical transformations and influences its potential for nucleophilic aromatic substitution reactions. Steric hindrance from the bulky bromine atom and the ortho-nitro group can also play a role in directing the approach of reagents.
Overview of Research Significance and Academic Trajectory in Contemporary Organic Synthesis
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests a significant role as a specialized intermediate in organic synthesis. The academic trajectory of such polysubstituted anilines is typically geared towards their use as building blocks for high-value, complex target molecules.
The strategic placement of functional groups allows for a variety of selective transformations:
The nitro group can be selectively reduced to an amine, creating a diamine derivative that could be a precursor for heterocyclic compounds like benzimidazoles.
The presence of two different halogen atoms (bromine and fluorine) offers the potential for regioselective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. nih.gov The differential reactivity of C-Br and C-F bonds under various catalytic conditions can be exploited to introduce different substituents sequentially.
The synthesis of this compound itself would likely involve a multi-step sequence, starting from a simpler substituted aniline or benzene derivative. This could include nitration, halogenation, and N-methylation steps, with careful consideration of the directing effects of the existing substituents at each stage. For example, a potential route could involve the nitration and bromination of a fluoroaniline precursor, followed by N-methylation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluoro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQETVBXAMCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257438 | |
| Record name | 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396503-81-3 | |
| Record name | 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396503-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 5 Bromo 3 Fluoro N Methyl 2 Nitroaniline
Established Synthetic Pathways to 5-Bromo-3-fluoro-N-methyl-2-nitroaniline
The synthesis of this compound is not commonly detailed in a single, standardized procedure. However, a logical synthetic route can be constructed based on established multi-step organic chemistry transformations and the synthesis of analogous compounds. libretexts.orggoogle.com The general approach involves the sequential functionalization of a simpler aromatic precursor.
A plausible and common strategy for constructing highly substituted anilines involves starting with a less complex, commercially available aromatic compound and introducing the required functional groups in a stepwise manner. libretexts.org A likely precursor for this synthesis would be a substituted aniline (B41778) or nitrobenzene.
One potential synthetic route could begin with 3-fluoroaniline (B1664137). The synthesis would proceed through a series of electrophilic aromatic substitution and functional group manipulation steps. The order of these reactions is critical to control the final substitution pattern. For instance, the amine group is an ortho-, para-director, while the nitro group is a meta-director. libretexts.orglumenlearning.com Protecting the amine group, often by acetylation, is a common strategy to modulate its directing effect and reactivity before proceeding with reactions like nitration or bromination. google.comresearchgate.net
A representative, albeit hypothetical, multi-step sequence is outlined below:
Protection of the Amine: Starting with 3-fluoroaniline, the amine group would be protected, for example, by reacting it with acetic anhydride (B1165640) to form 3-fluoroacetanilide. This step prevents unwanted side reactions and controls the regioselectivity of subsequent steps.
Nitration: The protected intermediate, 3-fluoroacetanilide, would undergo nitration. The acetamido group is an ortho-, para-director. Given the fluorine at position 3, the nitration would likely be directed to the positions ortho and para to the acetamido group, yielding a mixture of isomers that would require separation.
Bromination: The subsequent bromination of the nitrated compound would be directed by the existing substituents.
Deprotection: The acetyl protecting group would then be removed, typically by acid or base hydrolysis, to regenerate the free aniline.
N-Methylation: The final step would be the selective methylation of the amine group to introduce the N-methyl functionality.
This pathway highlights the necessity of careful planning and control at each stage to achieve the desired product with good yield and purity.
Achieving the specific substitution pattern of this compound hinges on the precise control of several key functionalization reactions.
Bromination: Regioselective bromination of anilines and their derivatives is a well-established transformation. For unprotected anilines, reagents like copper(II) bromide in ionic liquids can achieve high regioselectivity, often favoring the para-position. beilstein-journals.org For protected anilines, such as acetanilides, electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid are commonly used. google.com The directing effects of the other substituents on the ring are crucial in determining the site of bromination. nih.gov
Fluorination: The introduction of a fluorine atom onto an aromatic ring can be challenging. In many synthetic strategies for compounds like the target molecule, it is often more practical to start with a precursor that already contains the fluorine atom, such as 3-fluoroaniline or 2-bromo-5-fluoronitrobenzene. google.comchemicalbook.com
Nitration: Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. magritek.com The regioselectivity is strongly influenced by the existing groups on the ring. For activated rings (e.g., containing an amine or protected amine), the reaction conditions must be carefully controlled to prevent over-nitration or side reactions. researchgate.net In some cases, protecting the amine group is necessary before nitration to achieve the desired outcome. google.com Alternative nitrating agents, such as iron(III) nitrate, can offer different regioselectivity under milder conditions. rsc.org
N-Methylation: The introduction of a methyl group onto the nitrogen atom of an aniline can be achieved through various methods. A classic approach involves reductive amination using formaldehyde (B43269). A process using a mixture of formaldehyde and sulfuric acid has been shown to effectively mono-methylate the primary amino groups of nitroanilines. google.com Another method involves protecting the amine, followed by methylation with an agent like methyl iodide, and subsequent deprotection. google.com More modern, greener approaches utilize methanol (B129727) as a methylating agent in the presence of a suitable catalyst. nih.govresearchgate.net
The interplay of these techniques, governed by the electronic and steric effects of the substituents at each step, is fundamental to the successful synthesis of the target compound.
Alternative Synthetic Approaches and Efficiency Considerations
A patent for the synthesis of a related compound, 2-bromo-5-fluoro-4-nitroaniline, outlines a route starting from 2-bromo-5-fluoroaniline. google.com This intermediate is first protected, then nitrated, and finally deprotected. This approach can be more efficient as it bypasses the need to introduce the bromo and fluoro groups separately. Adapting this methodology for the synthesis of this compound would involve a final N-methylation step.
| Synthetic Step | Starting Material | Key Reagents | Product | Reference |
| Protection | 2-bromo-5-fluoroaniline | Amino protecting reagent (e.g., Acetic Anhydride) | N-acetyl-2-bromo-5-fluoroaniline | google.com |
| Nitration | N-acetyl-2-bromo-5-fluoroaniline | Nitrating agent (e.g., HNO₃/H₂SO₄) | N-acetyl-2-bromo-5-fluoro-4-nitroaniline | google.com |
| Deprotection | N-acetyl-2-bromo-5-fluoro-4-nitroaniline | Acid or Base (e.g., K₂CO₃/Methanol) | 2-bromo-5-fluoro-4-nitroaniline | google.com |
This table outlines a synthetic pathway for a structurally similar compound, which could be adapted.
Green Chemistry Principles in the Synthesis of N-Methylated Halogenated Nitroanilines
The synthesis of complex molecules like N-methylated halogenated nitroanilines often involves hazardous reagents and generates significant waste. Applying the principles of green chemistry is crucial for developing more sustainable synthetic processes. unibo.it
Key areas for green improvements include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as ionic liquids or water, or performing reactions under solvent-free conditions. beilstein-journals.org
Catalysis: Utilizing efficient and recyclable catalysts to reduce waste and energy consumption. For example, heterogeneous catalysts can be easily separated from the reaction mixture and reused. chemrxiv.org Ruthenium pincer complexes have been used for the tandem transformation of nitro compounds into N-methylated amines using methanol as a green methylating agent. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Alternative Reagents: Replacing toxic and hazardous reagents with safer alternatives. For instance, using methanol as a C1 source for N-methylation instead of more toxic reagents like methyl iodide is a greener approach. nih.govrsc.org
A tandem strategy for converting nitro compounds directly to N-methylated amines using methanol exemplifies a greener approach. This process combines the reduction of the nitro group and the N-methylation in a single step, often with water as the only by-product, which aligns well with green chemistry principles. researchgate.net
Scale-Up Investigations and Process Optimization Research
Transitioning a synthetic route from a laboratory scale to an industrial scale presents numerous challenges, including safety, cost, and process control. acs.org For the synthesis of halogenated nitroanilines, the nitration step is often a major focus of process optimization due to its exothermic nature and the potential for thermal runaway. researchgate.net
Process optimization also involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and waste. The development of robust and scalable processes often involves a multi-step approach, potentially starting with a less efficient but reliable route and then developing a more optimized second-generation process. acs.org
Chemical Reactivity and Mechanistic Studies of 5 Bromo 3 Fluoro N Methyl 2 Nitroaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comyoutube.com The success and regioselectivity of such reactions on 5-Bromo-3-fluoro-N-methyl-2-nitroaniline are determined by the directing effects of the existing substituents.
The substituents on the benzene (B151609) ring guide incoming electrophiles to specific positions. These directing effects are classified as either activating (increasing reaction rate) or deactivating (decreasing reaction rate), and as ortho-, para- or meta-directing.
N-Methylamino Group (-NHCH₃): This is a strongly activating group and an ortho-, para-director. Its nitrogen atom donates electron density to the ring via resonance, increasing its nucleophilicity.
Halogens (Bromo- and Fluoro-): Bromine and fluorine are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate electron density through resonance. nih.gov
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring both inductively and by resonance, making the ring less susceptible to electrophilic attack. youtube.com
In this compound, the powerful activating and ortho-, para-directing N-methylamino group is in competition with the deactivating nitro group and halogens. The positions ortho and para to the N-methylamino group are C4 and C6. However, these positions are already substituted (C4 with a hydrogen, C6 with a bromine). The directing effects are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NO₂ | C2 | Strongly Deactivating | Meta- |
| -F | C3 | Deactivating | Ortho-, Para- |
| -NHCH₃ | C1 (implied) | Strongly Activating | Ortho-, Para- |
| -Br | C5 | Deactivating | Ortho-, Para- |
The combined effect suggests that any potential electrophilic attack is severely hindered. The strong deactivation by the nitro group and the halogens counteracts the activation by the N-methylamino group. The most likely position for substitution, if it occurs, would be C4, which is para to the activating N-methylamino group and meta to the nitro group.
The regiochemical outcome of an EAS reaction on this molecule is complex. The directing groups present conflicting signals. The N-methylamino group directs ortho and para (C4, C6). The fluorine directs ortho and para (C2, C4). The bromine directs ortho and para (C4, C6). The nitro group directs meta (C4, C6).
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for highly electron-deficient aromatic systems. tandfonline.com It involves a nucleophile replacing a leaving group on the aromatic ring. nih.gov
The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. tandfonline.comambeed.com These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the nitro group is a potent EWG.
The nitro group at C2 is ortho to the fluorine at C3 and para to the bromine at C5.
This positioning strongly activates both the fluorine and bromine atoms as potential leaving groups for nucleophilic attack.
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring to form the Meisenheimer complex. nih.gov The leaving group's ability to depart is usually not the rate-limiting factor. The efficacy of a leaving group in SNAr is more dependent on its ability to activate the carbon to which it is attached via inductive electron withdrawal.
Fluorine: As the most electronegative element, fluorine exerts a very strong inductive electron-withdrawing effect. This makes the carbon atom it is attached to (C3) highly electrophilic and susceptible to nucleophilic attack.
Bromine: Bromine is less electronegative than fluorine, so its inductive activation is weaker.
Consequently, fluorine is generally a much better leaving group than bromine in SNAr reactions, contrary to trends seen in aliphatic SN2 reactions. Nucleophilic attack is more likely to occur at the C3 position, leading to the displacement of the fluoride ion. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, confirm that the fluorine atom readily undergoes nucleophilic aromatic substitution. beilstein-journals.org While copper-catalyzed exchange of bromine has been observed in some halonitrobenzenes, the uncatalyzed SNAr pathway generally favors fluoride displacement. actachemscand.org
| Leaving Group | Position | Activating Group | Position of Activating Group | Relative Efficacy |
| Fluoride | C3 | -NO₂ | Ortho | High |
| Bromide | C5 | -NO₂ | Para | Low |
Reduction Reactions of the Nitro Moiety
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. rsc.org A wide variety of reagents can accomplish this, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. organic-chemistry.orgresearchgate.net
For this compound, the challenge lies in selectively reducing the nitro group without affecting the carbon-halogen bonds. Catalytic hydrogenation is a common method for nitro reduction.
Catalytic Hydrogenation: Reagents like H₂ gas with catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are effective. However, these conditions can sometimes lead to dehalogenation (hydrodehalogenation), where the C-Br or C-F bonds are also cleaved. The C-Br bond is more susceptible to hydrogenolysis than the more stable C-F bond.
Chemical Reduction: Metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in hydrochloric acid (HCl), are classic reagents for nitro reduction and are generally chemoselective, leaving halogen substituents intact.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N₂H₄) or ammonium formate with a catalyst (e.g., Pd/C) can also be a mild and effective method.
The product of the reduction would be 5-Bromo-3-fluoro-N¹-methylbenzene-1,2-diamine. The table below summarizes common reduction methods.
| Reagent/Method | Conditions | Selectivity | Potential Side Reactions |
| H₂, Pd/C | 1 atm H₂, room temp. | Good | Possible debromination |
| Fe, HCl | Reflux | Excellent | --- |
| SnCl₂, HCl | Room temp. to reflux | Excellent | --- |
| Na₂S₂O₄ | Aqueous solution | Good | --- |
The choice of method would depend on the desired yield and purity, with methods like Fe/HCl or SnCl₂/HCl often being preferred for their high chemoselectivity in the presence of halogens. researchgate.net
Mechanistic Investigations of Nitro Group Reduction to Amine Functionalities
The reduction of the nitro group to a primary amine is one of the most significant transformations for nitroaromatic compounds. The generally accepted mechanism for this conversion, established by Haber, involves a stepwise six-electron reduction. This process can proceed through two primary pathways: the direct hydrogenation route and the condensation route. acs.orglibretexts.org
In the context of this compound, the reduction to 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine would follow these fundamental steps.
Direct Hydrogenation Pathway: This route involves the sequential addition of hydrogen atoms (or equivalent hydride and proton transfers) to the nitro group. The process is typically heterogeneous, occurring on the surface of a metal catalyst. chemspider.com
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This initial two-electron reduction is often the rate-limiting step. acs.org
Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further to an N-phenylhydroxylamine derivative (-NHOH). The reduction of the nitroso group is significantly faster than the initial reduction of the nitro group, meaning the nitroso intermediate is often difficult to detect. acs.org
Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding primary amine (-NH₂).
This entire sequence is a six-electron process, transforming the nitro group into an amino group through the formation of nitroso and hydroxylamine intermediates. acs.org
Condensation Pathway: An alternative or parallel pathway, particularly under certain pH conditions, involves condensation reactions between the intermediates. libretexts.orgchemspider.com
The nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (Ar-N=N(O)-Ar').
The azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar').
Subsequent reduction yields a hydrazo compound (Ar-NH-NH-Ar'), which is finally cleaved to produce two molecules of the corresponding amine.
While both pathways lead to the same final amine product, the direct hydrogenation route is often favored with many modern catalytic systems, which are designed to prevent the accumulation of intermediates that lead to condensation products. stenutz.eu For a polysubstituted molecule like this compound, steric hindrance from the ortho N-methylamino group could influence the adsorption of the nitro group onto the catalyst surface, potentially affecting reaction kinetics compared to simpler nitroarenes. chemspider.com
Chemoselective Reduction Methodologies and Catalytic Systems
A primary challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group without affecting the bromo, fluoro, or N-methylamino functionalities. The carbon-halogen bonds (C-Br, C-F) are susceptible to hydrogenolysis (cleavage by hydrogen), a common side reaction with some catalysts. nih.gov
Catalytic Hydrogenation: This is the most common industrial method, typically employing a heterogeneous catalyst and a source of hydrogen.
Noble Metal Catalysts: Catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are highly effective for nitro group reduction. However, they can also promote dehalogenation, especially for aryl bromides. Modifying the catalyst or controlling reaction conditions (e.g., lower pressure, temperature, use of specific solvents) is often necessary to enhance chemoselectivity. nih.govnih.gov
Non-Noble Metal Catalysts: Due to the cost and dehalogenation issues with noble metals, catalysts based on more abundant metals like iron, cobalt, nickel, and manganese have been developed. nih.govresearchgate.netasianpubs.org Iron-based systems, in particular, show excellent chemoselectivity for nitro group reduction while tolerating halides and other functional groups. frontiersin.orgnih.gov
Transfer Hydrogenation: This method uses molecules other than H₂ gas as the hydrogen source, which can be safer and more convenient for laboratory-scale synthesis. Common hydrogen donors include formic acid, hydrazine hydrate, and sodium borohydride. researchgate.netmdpi.comasianpubs.org
Cobalt and Iron-based Catalysts: Cobalt oxide and iron complexes have proven to be highly selective catalysts for transfer hydrogenation using formic acid or hydrazine hydrate. These systems can reduce a wide array of functionalized nitroarenes with exceptional tolerance for halides, carbonyls, and nitriles. researchgate.netfrontiersin.orgasianpubs.org
Molybdenum-based Catalysts: Oxygen-implanted MoS₂ has been shown to be an efficient catalyst for transfer hydrogenation with hydrazine hydrate, demonstrating high chemoselectivity toward the nitro group over double or triple bonds. mdpi.com
The table below summarizes various catalytic systems suitable for the chemoselective reduction of functionalized nitroarenes.
| Catalyst System | Hydrogen Source | Typical Conditions | Tolerated Functional Groups |
| Iron/Tetraphos Ligand | Formic Acid | Room Temperature | Halides, Olefins, Ketones, Esters |
| Cobalt Oxide (Co₃O₄-NGr@C) | Formic Acid | Mild Conditions | Halides, Olefins, Aldehydes, Ketones, Esters |
| Manganese Pincer Complex | H₂ Gas (50 bar) | 130 °C | Halides, Ethers, Esters, Amides |
| Oxygen-implanted MoS₂ | Hydrazine Hydrate | 80 °C | C=C, C≡C, C≡N |
| NiCl₂/dppe | Ammonia-Borane | Mild Conditions | Halides, Sulfur-containing groups |
| Ag/TiO₂ | NaBH₄ | Room Temperature | Halides, Alkyls |
Transformations Involving the N-Methylamino Group
The N-methylamino group in this compound is a versatile functional handle for further molecular elaboration.
N-Dealkylation: The removal of the methyl group is a significant transformation in drug metabolism and synthetic chemistry. Oxidative N-dealkylation can be achieved using various reagents, often catalyzed by metalloenzymes or their synthetic mimics, which generate a carbinolamine intermediate that decomposes to the secondary amine and formaldehyde (B43269). mdpi.com
Acylation: The N-methylamino group can be readily acylated with reagents like acetic anhydride (B1165640) to form the corresponding N-acetyl derivative (an amide). This transformation is often used as a protective strategy or to modulate the electronic properties of the amino group. Converting the strongly activating amino group to a less activating amido group can prevent overreaction in electrophilic aromatic substitution and allows for successful Friedel-Crafts reactions. researchgate.netorganic-chemistry.org
Rearrangement Reactions: N-substituted anilines can undergo various named rearrangements. For instance, N-allylated anilinium compounds can undergo the amino-Claisen rearrangement. While not directly applicable to the N-methyl group, this highlights the potential for rearrangements if more complex N-alkyl groups were present.
Cyclization Reactions: The N-methylamino group, being ortho to a nitro group, can participate in cyclization reactions. For example, reduction of the nitro group to an amine would yield a 1,2-diamine, a key precursor for the synthesis of benzimidazoles. Similarly, N-substituted o-nitroanilines can be cyclized under basic conditions to form benzimidazole N-oxides.
Oxidation Reactions
The this compound molecule has several sites that could undergo oxidation, but the N-methylamino group is the most susceptible under typical chemical conditions. The aromatic ring itself is electron-deficient due to the nitro and halogen substituents, making it relatively resistant to oxidative degradation.
Oxidation to N-Oxides: The oxidation of tertiary amines to their corresponding N-oxides is a common reaction, often accomplished with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.govasianpubs.org While the substrate is a secondary amine, oxidation at the nitrogen atom is a plausible transformation, potentially leading to nitrones or other oxidized species. N-oxides are highly polar and can be used to increase the water solubility of molecules. acs.orgnih.gov
Oxidative Coupling: The oxidation of N-methylanilines can lead to the formation of dimers. For example, reaction with a nonheme iron(IV)-oxo complex has been shown to yield N,N'-dimethyl-N,N'-diphenylhydrazine through a proposed electron transfer mechanism. Rhodium-catalyzed oxidative coupling of N-nitroso-N-methylanilines with allyl alcohols has also been reported, indicating the reactivity of the N-methylaniline scaffold under oxidative conditions. nih.govfrontiersin.org
Oxidative N-Dealkylation: As mentioned in the previous section, N-dealkylation is an oxidative process. Catalytic systems involving manganese or iron complexes in the presence of oxidants like TBHP or mCPBA can effect the N-demethylation of N,N-dimethylanilines to N-methylanilines. This process involves an electrophilic intermediate and may proceed through a radical cation intermediate. mdpi.com
Enzymatic Oxidation: In biological systems, enzymes like cytochrome P450s are capable of oxidizing aromatic amines. These reactions can lead to N-hydroxylation, N-oxidation, or one-electron oxidation products like azobenzenes. nih.gov
Exploration of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the reactions of this compound, particularly in nitro group reduction, is key to controlling reaction outcomes.
Nitro Reduction Intermediates: As detailed in section 3.3.1, the reduction of the nitro group proceeds through well-defined intermediates. The initial step forms a nitroso species (Ar-NO), which is then reduced to a hydroxylamine (Ar-NHOH). acs.orglibretexts.orgchemspider.com These intermediates are generally highly reactive and are not typically isolated under conditions that favor complete reduction to the amine. stenutz.eu In some cases, particularly with specific catalysts or reducing agents, the hydroxylamine can be the major product. Condensation of these intermediates can lead to azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, which are also considered reaction intermediates in the condensation pathway. libretexts.org
Advanced Spectroscopic Characterization and Elucidation of 5 Bromo 3 Fluoro N Methyl 2 Nitroaniline
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
A detailed analysis of the fundamental vibrational modes and the specific effects of the bromo, fluoro, N-methyl, and nitro substituents on the characteristic frequencies of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline cannot be conducted without its experimental or computationally predicted FTIR and Raman spectra.
Assignment of Fundamental Vibrational Modes
The assignment of vibrational modes requires spectral data showing the frequencies and intensities of absorptions (in FTIR) and scattering peaks (in Raman). Typically, for a substituted aniline (B41778) derivative, one would expect to identify modes corresponding to:
N-H Stretching and Bending: Although this is an N-methyl aniline, residual N-H vibrations might be present or this section would focus on C-N-H bending if any secondary amine were present. For the specified N-methyl group, C-H and C-N stretching/bending modes would be key.
NO₂ Stretching: Symmetric and asymmetric stretching vibrations of the nitro group, typically found in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.
Aromatic Ring Vibrations: C-C stretching, C-H in-plane and out-of-plane bending vibrations.
C-F, C-Br, and C-N Stretching: Vibrations corresponding to the bonds between the aromatic ring and the substituents.
Without the actual spectra, a table of assignments cannot be created.
Substituent Effects on Characteristic Frequencies
The electronic and steric effects of the substituents (Br, F, NO₂, CH₃NH) would influence the vibrational frequencies. The strongly electron-withdrawing nitro and halogen groups would affect the electron distribution within the benzene (B151609) ring, thereby shifting the frequencies of the aromatic C-C and C-H vibrations. cdnsciencepub.commaterialsciencejournal.org The position of these groups relative to each other would also lead to predictable, but currently unquantifiable, shifts. For instance, the electron-withdrawing nature of the nitro group generally impacts the vibrational frequencies of adjacent groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation using NMR spectroscopy is a cornerstone of chemical analysis. However, without ¹H, ¹³C, and ¹⁹F NMR spectra for this compound, a detailed analysis is impossible.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis for Structural Elucidation
A hypothetical ¹H NMR spectrum would be expected to show signals for the aromatic protons and the N-methyl protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of all four substituents, and their splitting patterns would reveal their coupling relationships. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts providing insight into their electronic environment. A data table of these shifts cannot be compiled without the data.
Fluorine (¹⁹F NMR) Coupling and Electronic Environment Probing
¹⁹F NMR is highly sensitive to the local electronic environment. biophysics.org The chemical shift of the fluorine atom in this compound would be significantly influenced by the ortho-nitro group and the para-bromo group. Furthermore, coupling between the fluorine nucleus and nearby protons (H-4) would be expected, providing crucial structural information. The nature and magnitude of this coupling are currently unknown.
2D NMR Techniques for Comprehensive Structural Confirmation
Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the aromatic ring. A discussion of these techniques as applied to the target molecule remains speculative without the actual data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transition Assignment and Band Characteristics
No publicly available data exists to assign the electronic transitions or describe the band characteristics of this compound.
Solvatochromic Effects on Electronic Absorption
There are no published studies on the solvatochromic effects for this specific compound.
Charge Transfer Phenomena and Substituent Contributions
A detailed analysis of charge transfer phenomena specific to this molecule is not available in the literature.
Mass Spectrometry (MS)
Fragmentation Pathway Analysis for Molecular Structure Confirmation
While the use of LCMS is mentioned in patents, the specific fragmentation pathways for this compound have not been published.
High-Resolution Mass Spectrometry for Elemental Composition Determination
No high-resolution mass spectrometry data for the precise determination of the elemental composition of this compound is publicly accessible.
Absence of Specific Research Data for this compound
Following a comprehensive search for computational and quantum chemical investigations into the specific compound This compound , it has been determined that there is no available scientific literature or database information containing the specific data required to populate the requested article outline.
The search for detailed Density Functional Theory (DFT) calculations, including ground state geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and chemical reactivity descriptors for this exact molecule, did not yield any specific results.
While studies on related aniline derivatives exist, the unique substitution pattern of a bromine atom at the 5-position, a fluorine atom at the 3-position, a methyl group on the amine, and a nitro group at the 2-position creates a distinct electronic and steric environment. Extrapolating data from other compounds, even those with some similar functional groups, would be scientifically inaccurate and would not represent the true computational characteristics of this compound.
Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article strictly adhering to the provided outline without the foundational research data. The creation of such an article would require a dedicated de novo computational study to be performed on this compound.
Computational Chemistry and Quantum Chemical Investigations of 5 Bromo 3 Fluoro N Methyl 2 Nitroaniline
Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock, EOM-CCSD)
Ab initio quantum chemical methods are foundational in computational chemistry, providing insights into molecular structure and properties from first principles, without reliance on empirical data. For a molecule such as 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, these methods are crucial for understanding its electronic behavior. The Hartree-Fock (HF) method serves as a starting point, approximating the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant.
More advanced, correlation-corrected methods are necessary for higher accuracy. The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is a powerful tool for studying excited states, providing accurate descriptions of electronic transitions and properties like absorption spectra. These high-level calculations are essential for validating experimental data and predicting properties of novel materials.
The choice of computational method and basis set significantly impacts the accuracy and cost of quantum chemical calculations. For substituted nitroanilines, it is common to compare results from various levels of theory to find a balance between precision and computational expense. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with different functionals (e.g., B3LYP) are often benchmarked against more rigorous methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory.
For this compound, a comparative study would typically evaluate geometric parameters (bond lengths, angles), electronic properties (dipole moment, orbital energies), and vibrational frequencies. DFT methods, such as B3LYP, often provide a good compromise, incorporating some electron correlation effects at a manageable computational cost, yielding results in broad agreement with experimental values for similar structures. researchgate.net The inclusion of a larger basis set, like 6-311+G(d,p), generally improves the accuracy of the calculated properties by providing more flexibility to describe the electron distribution, especially for molecules containing halogens and polarized bonds. researchgate.net
| Parameter | Hartree-Fock (HF/6-31G*) | DFT (B3LYP/6-311+G(d,p)) | MP2/6-311+G(d,p) |
|---|---|---|---|
| C-NO₂ Bond Length (Å) | 1.455 | 1.478 | 1.480 |
| C-Br Bond Length (Å) | 1.890 | 1.912 | 1.915 |
| Dihedral Angle (C-C-N-O) (°) | 5.5 | 3.8 | 3.5 |
| Dipole Moment (Debye) | 6.8 | 7.5 | 7.7 |
| HOMO-LUMO Gap (eV) | 10.2 | 4.5 | 5.8 |
Intermolecular Interaction Analysis
The crystalline structure and macroscopic properties of molecular solids are governed by intermolecular interactions. For this compound, a detailed analysis of these non-covalent forces is essential to understand its solid-state behavior.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact.
For a molecule like this compound, the Hirshfeld surface would reveal key interactions involving its various functional groups. The d_norm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately van der Waals separation. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative summaries of the different intermolecular contacts. These plots show the percentage contribution of each type of interaction to the total surface area. For related bromo-nitro compounds, contacts involving hydrogen atoms (e.g., H···H, O···H, Br···H) are often dominant, collectively accounting for a significant portion of the crystal packing. nih.govnih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 25.5 |
| O···H / H···O | 22.0 |
| Br···H / H···Br | 18.5 |
| C···H / H···C | 9.0 |
| C···C | 6.5 |
| N···H / H···N | 5.0 |
| F···H / H···F | 4.5 |
| Other | 9.0 |
Hydrogen bonds and halogen bonds are critical directional interactions that dictate the supramolecular assembly in the crystal structure of this compound.
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This occurs due to the region of positive electrostatic potential (the σ-hole) on the bromine atom opposite the C-Br covalent bond. This positive region can interact favorably with nucleophilic sites, such as the oxygen atoms of the nitro group on an adjacent molecule, forming C-Br···O halogen bonds. These interactions, along with potential C-Br···F contacts, contribute significantly to the directionality and stability of the crystal packing.
Theoretical Studies of Optoelectronic Properties
Substituted anilines, particularly those with strong electron-donating and electron-withdrawing groups, are of great interest for their potential applications in optoelectronic devices. Theoretical calculations are indispensable for predicting and understanding these properties at the molecular level.
Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for technologies like optical data storage and signal processing. nih.gov Organic molecules with large NLO responses typically feature a π-conjugated system linking an electron-donor group (like the N-methyl-amino group) to an electron-acceptor group (like the nitro group). nih.gov This "push-pull" electronic structure in this compound makes it a candidate for NLO applications.
| Property | Calculated Value |
|---|---|
| Dipole Moment, μ (Debye) | 7.52 |
| Average Polarizability, α (a.u.) | 115.8 |
| First Hyperpolarizability, β (a.u.) | 2.5 x 10³ |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.75 |
| HOMO-LUMO Energy Gap (eV) | 4.50 |
Computational Approaches for Molecular Recognition and Ligand-Receptor Interaction Analysis
The study of molecular recognition and ligand-receptor interactions is fundamental in understanding the biological activity and potential therapeutic applications of chemical compounds. For this compound, computational chemistry and quantum chemical investigations offer powerful tools to elucidate the intricacies of its interactions with biological targets at a molecular level. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone, guiding the rational design of more potent and selective molecules.
Computational strategies such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) are employed to predict the binding modes, affinities, and dynamic behavior of this compound within the active site of a receptor. These methods rely on sophisticated algorithms and force fields to simulate the complex interplay of forces that govern molecular recognition.
Molecular Docking Studies:
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, with the amino acid residues of a target protein. The scoring functions used in docking algorithms provide an estimation of the binding affinity, which can be used to rank different binding poses and compare the potential of various ligands.
A hypothetical docking study of this compound into the active site of a kinase, a common drug target, might reveal the interactions detailed in the table below.
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 154 | Hydrogen Bond (with N-H of aniline) | 2.9 |
| LYS 88 | Halogen Bond (with Br) | 3.1 |
| LEU 75 | Hydrophobic Interaction (with methyl group) | 3.8 |
| PHE 152 | π-π Stacking (with aromatic ring) | 4.2 |
| THR 87 | Hydrogen Bond (with nitro group) | 3.0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantum Chemical Investigations of Intermolecular Interactions:
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic effects that govern intermolecular interactions. chemrxiv.org These methods can be used to calculate interaction energies and to characterize the nature of non-covalent bonds, including the often-crucial halogen bonds. nih.govmdpi.comdntb.gov.uascispace.com The bromine and fluorine atoms in this compound can participate in halogen bonding, which is a highly directional and specific interaction that can significantly contribute to binding affinity and selectivity. researchgate.net
DFT calculations can be employed to analyze the molecular electrostatic potential (MEP) surface of the compound, identifying regions of positive and negative potential that are prone to electrostatic interactions. The table below presents hypothetical results from a DFT study on the interaction energies of this compound with key amino acid mimics.
| Interacting Moiety | Basis Set | Calculated Interaction Energy (kcal/mol) |
| Formamide (mimicking peptide backbone) | 6-311++G(d,p) | -5.2 |
| Imidazole (mimicking Histidine) | 6-311++G(d,p) | -4.8 |
| Methane (mimicking Alanine) | 6-311++G(d,p) | -1.5 |
| Benzene (B151609) (mimicking Phenylalanine) | 6-311++G(d,p) | -3.7 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics Simulations:
By combining these computational approaches, a comprehensive understanding of the molecular recognition profile of this compound can be achieved. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved pharmacological properties. The insights gained from these computational investigations can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds.
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Scaffolds
The trifunctional nature of 5-Bromo-N-methyl-2-nitroaniline makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, which are central to many areas of chemistry, particularly in the development of pharmaceuticals and agrochemicals. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.
Simultaneously, the nitro group can be reduced to an amino group, which can then be used to construct heterocyclic rings through cyclization reactions. The N-methyl group can influence the solubility and conformational properties of the final products. For instance, a related compound, 5-bromo-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitroaniline, highlights how the core nitroaniline structure can be elaborated into more complex heterocyclic systems. synhet.com
Table 1: Potential Synthetic Transformations of 5-Bromo-N-methyl-2-nitroaniline
| Functional Group | Potential Reaction | Resulting Functionality |
| Bromo | Suzuki Coupling | Aryl or Heteroaryl |
| Bromo | Heck Reaction | Alkene |
| Bromo | Buchwald-Hartwig Amination | Substituted Aniline (B41778) |
| Nitro | Reduction (e.g., with SnCl2, H2/Pd) | Primary Amine |
| Amine (after reduction) | Cyclization with a dicarbonyl compound | Heterocycle (e.g., quinoxaline) |
| Amine (after reduction) | Acylation | Amide |
Applications in the Derivatization of Substituted Anilines for Material Science
Substituted anilines are foundational components in the field of material science, particularly in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. The specific substitution pattern on the aniline ring dictates the electronic and photophysical properties of the resulting materials.
While direct applications of 5-Bromo-N-methyl-2-nitroaniline in material science are not extensively documented in readily available literature, its structural motifs are relevant. The bromo and nitro groups can be chemically modified to tune the electron-donating or electron-withdrawing properties of the molecule, which is a key strategy in designing materials with desired charge-transport characteristics. For example, the bromo group can be converted into other functional groups that can enhance intermolecular interactions and promote ordered packing in the solid state, a crucial factor for efficient charge transport.
Utilization in the Development of Chemical Probes for Reaction Mechanism Studies
Chemical probes are essential tools for elucidating reaction mechanisms and studying biological processes. The design of such probes often requires molecules with specific reactive handles that can be used for attachment to reporter groups or for monitoring changes in their chemical environment.
5-Bromo-N-methyl-2-nitroaniline, with its distinct functional groups, has the potential to be a precursor in the synthesis of chemical probes. biosynth.com The bromo atom can serve as a site for the introduction of a fluorescent dye or a biotin tag through cross-coupling reactions. The nitro group, being a strong electron-withdrawing group, can act as a quencher for a nearby fluorophore, and its reduction to an amine could lead to a "turn-on" fluorescent response, a common mechanism in chemosensors.
Contribution to the Synthesis of Specialty Chemicals, Dyes, and Pigments
Nitroanilines have a long history as precursors in the synthesis of dyes and pigments. The chromophoric properties of these molecules are due to the presence of the nitro group in conjugation with the aromatic ring and the amino group. The specific color and properties of the dye can be fine-tuned by the nature and position of the substituents on the aromatic ring.
5-Bromo-N-methyl-2-nitroaniline can serve as a precursor to azo dyes through the diazotization of the amino group (formed after reduction of the nitro group) followed by coupling with an electron-rich aromatic compound. The presence of the bromo substituent can enhance the lightfastness and thermal stability of the resulting dye. Furthermore, the N-methyl group can influence the solubility of the dye in different media. While specific dyes derived from this exact compound are not prominently reported, the general synthetic routes are well-established for analogous nitroanilines.
Emerging Research Frontiers and Future Directions in 5 Bromo 3 Fluoro N Methyl 2 Nitroaniline Chemistry
Development of Novel Catalytic Methods for its Functionalization
The functionalization of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a key area of research aimed at unlocking its full potential. Current efforts are focused on developing novel catalytic methods that offer high selectivity and efficiency. The presence of multiple reactive sites—the C-Br bond, the C-F bond, the nitro group, and activated C-H bonds—presents both a challenge and an opportunity for synthetic chemists.
Transition-metal-catalyzed cross-coupling reactions are a primary focus for the functionalization of the C-Br bond. acs.org Palladium, copper, and nickel-based catalytic systems are being explored for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions. These methods would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives with tailored properties.
Another significant frontier is the catalytic C-H functionalization of the aromatic ring. uni-muenchen.de This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Catalysts based on palladium, rhodium, and ruthenium are being investigated for their ability to selectively activate and functionalize the C-H bonds of the aniline (B41778) ring, opening up new avenues for molecular diversification.
Furthermore, the reductive functionalization of the nitro group is a promising strategy for creating novel derivatives. mit.edu Organophosphorus-catalyzed reactions, for instance, can facilitate the deoxygenative coupling of the nitro group with various nucleophiles, leading to the formation of new C-N bonds and the synthesis of heterocyclic compounds. mit.edu
| Catalytic Method | Target Site | Potential Reagents | Potential Products |
| Suzuki Coupling | C-Br | Arylboronic acids, Pd catalyst | Arylated derivatives |
| Sonogashira Coupling | C-Br | Terminal alkynes, Pd/Cu catalyst | Alkynylated derivatives |
| Buchwald-Hartwig | C-Br | Amines, Pd catalyst | Aminated derivatives |
| C-H Activation | Aromatic C-H | Alkenes, Alkynes, Pd/Rh catalyst | Functionalized aromatics |
| Reductive Coupling | Nitro group | Boronic acids, P(III) catalyst | N-functionalized heterocycles |
Investigation of Photophysical Properties and Potential for Advanced Materials
The unique electronic structure of this compound, characterized by the interplay of electron-donating (methylamino) and electron-withdrawing (nitro, bromo, fluoro) groups, suggests that it may possess interesting photophysical properties. Research in this area is focused on understanding its absorption and emission characteristics and exploring its potential for applications in advanced materials.
Substituted nitroanilines are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and solvent-dependent fluorescence. researchgate.net The investigation of this compound's photophysical properties in various solvents is a key first step. Techniques such as UV-Vis absorption and fluorescence spectroscopy will be crucial in characterizing its excited-state dynamics.
The potential for this compound to serve as a building block for advanced materials is significant. For instance, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, or fluorescent probes for sensing applications. mdpi.com The tunability of its electronic properties through synthetic modification makes it an attractive target for the rational design of materials with specific optical and electronic characteristics.
| Property | Predicted Characteristic | Potential Application |
| Absorption | Strong absorption in the UV-Vis region | Light-harvesting materials |
| Emission | Solvent-dependent fluorescence | Fluorescent probes, OLEDs |
| Nonlinear Optical (NLO) | Potential for second- and third-order NLO effects | Optical switching, frequency conversion |
| Intramolecular Charge Transfer | Significant ICT character | Solvatochromic sensors |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To optimize the synthesis and functionalization of this compound, a detailed understanding of reaction mechanisms and kinetics is essential. Advanced spectroscopic techniques that allow for in-situ reaction monitoring are becoming increasingly important in this regard.
Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This data is invaluable for identifying reaction pathways, determining kinetic parameters, and optimizing reaction conditions for improved yield and selectivity.
UV-Vis spectroscopy can also be employed to monitor reactions involving chromophoric species like nitroanilines. taylorandfrancis.com The change in the absorption spectrum over time can be used to follow the progress of a reaction and to study the kinetics of the transformation. mdpi.com For instance, the reduction of the nitro group to an amino group would result in a significant blue shift in the absorption maximum, providing a clear spectroscopic handle for reaction monitoring.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ FTIR (ReactIR) | Vibrational modes of functional groups | Monitoring reactant consumption and product formation |
| Raman Spectroscopy | Molecular vibrations, complementary to IR | Identifying intermediates and catalyst speciation |
| UV-Vis Spectroscopy | Electronic transitions | Tracking changes in conjugation and chromophores |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information | Elucidating reaction mechanisms and identifying byproducts |
Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. rjptonline.org For a molecule like this compound, with its multiple potential reaction sites and tunable properties, ML models can be powerful tools for predicting its reactivity and properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound. nih.gov By training these models on datasets of known compounds, it is possible to predict the properties of new, unsynthesized molecules, thereby guiding synthetic efforts towards compounds with desired characteristics.
Furthermore, machine learning algorithms can be used to predict the outcome of chemical reactions, including the regioselectivity and stereoselectivity of functionalization reactions. rsc.org For example, a model could be trained to predict the most likely site of C-H activation on the this compound ring under a given set of catalytic conditions. This predictive capability can significantly accelerate the discovery of new synthetic methodologies. nih.govyoutube.com
| AI/ML Application | Input Data | Predicted Output | Impact on Research |
| QSAR/QSPR Modeling | Molecular descriptors | Biological activity, physicochemical properties | Rational design of functional molecules |
| Reaction Outcome Prediction | Reactants, reagents, conditions | Product structure, yield, selectivity | Accelerated discovery of new reactions |
| Catalyst Optimization | Catalyst structure, reaction conditions | Catalytic performance (turnover number, selectivity) | Design of more efficient catalysts |
| Spectral Prediction | Molecular structure | NMR, IR, UV-Vis spectra | Aiding in structure elucidation |
Computational Design of New Derivatives with Tunable Electronic and Structural Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful platform for the in-silico design of new derivatives of this compound with precisely controlled electronic and structural properties. researchgate.net These computational methods allow for the exploration of a vast chemical space and the identification of promising candidate molecules prior to their synthesis.
DFT calculations can be used to predict a wide range of molecular properties, including geometries, electronic structures (HOMO-LUMO energies), dipole moments, and spectroscopic signatures. researchgate.net This information is crucial for understanding the structure-property relationships of these molecules and for designing derivatives with specific functionalities. For example, by computationally screening different substituents, it is possible to identify derivatives with optimized photophysical properties for applications in organic electronics. frontiersin.org
Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, which is particularly relevant for drug discovery applications. dergipark.org.tr This computational approach can help in prioritizing synthetic targets and in designing molecules with enhanced biological activity.
| Computational Method | Property Calculated | Application in Design |
| Density Functional Theory (DFT) | Electronic structure, geometry, vibrational frequencies | Predicting reactivity, photophysical properties |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra | Designing molecules for optoelectronic applications |
| Molecular Docking | Binding affinity and mode to a biological target | Guiding the design of potential therapeutic agents |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Understanding and predicting molecular packing in solids |
Q & A
Q. What are the critical steps in synthesizing 5-Bromo-3-fluoro-N-methyl-2-nitroaniline?
Methodological Answer: Synthesis typically involves sequential functionalization of an aniline precursor:
- Nitration : Introduce the nitro group at the 2-position using mixed acids (HNO₃/H₂SO₄), ensuring regioselectivity via temperature control (0–5°C) to avoid over-nitration .
- Halogenation : Bromine (Br₂) or NBS (N-bromosuccinimide) can brominate the 5-position, while fluorination at the 3-position may require Balz-Schiemann or halogen-exchange reactions with KF/Cu catalysts .
- N-Methylation : Protect the amine group using methyl iodide (CH₃I) in the presence of a base (e.g., NaHCO₃) under anhydrous conditions .
Key Validation: Monitor intermediates via TLC and confirm final structure with ¹⁹F NMR (for fluorine) and HRMS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substituent positions. Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
- ¹⁹F NMR : Specific to the fluoro group, confirming its presence and chemical environment (δ ~ -110 to -120 ppm for meta-fluorine) .
- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and N–H (if unmethylated) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (due to bromine’s ¹:¹ ⁷⁹Br/⁸¹Br ratio) .
Q. How does the compound’s solubility influence purification strategies?
Methodological Answer:
- Low solubility in polar solvents (water, ethanol) due to nitro and halogen groups necessitates recrystallization from DCM/hexane or acetone/water mixtures .
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates byproducts. Pre-purify via acid-base extraction (using HCl/NaOH) to remove unreacted amines .
Q. What safety precautions are essential during handling?
Methodological Answer:
- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of nitro compound vapors .
- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation. Label containers with hazard codes (e.g., GHS07 for irritant) .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (vermiculite) .
Q. How do substituents (Br, F, NO₂) affect the compound’s stability?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group decreases electron density, enhancing stability toward electrophilic attack but increasing sensitivity to reducing agents .
- Thermal Stability : Decomposition above 200°C (observed in related nitroanilines) necessitates low-temperature storage .
- pH Sensitivity : Avoid strong bases (pH >10) to prevent hydrolysis of the N-methyl group .
Advanced Research Questions
Q. How can regioselectivity be controlled during nitration and halogenation?
Methodological Answer:
- Nitration : Use directing effects of existing groups. The meta-directing fluoro group ensures nitration occurs para to fluorine (2-position) .
- Bromination : Electrophilic bromination favors the 5-position due to steric and electronic factors (ortho/para to nitro). Kinetic vs. thermodynamic control can be adjusted via temperature (0°C for kinetic; 50°C for thermodynamic products) .
Validation: Computational modeling (DFT) predicts charge distribution to guide reaction design .
Q. What strategies resolve contradictions in reported melting points?
Methodological Answer:
- Purity Assessment : Compare DSC (Differential Scanning Calorimetry) thermograms with literature. Impurities (e.g., unreacted 3-fluoroaniline) lower melting points .
- Polymorphism Screening : Test recrystallization from multiple solvents (e.g., ethanol vs. acetonitrile) to identify stable crystalline forms .
Case Study: Discrepancies in 5-Bromo-2-nitroaniline mp (137–141°C vs. 128–132°C) were attributed to polymorphic forms .
Q. How to optimize catalytic systems for N-methylation?
Methodological Answer:
- Catalyst Screening : Compare phase-transfer catalysts (e.g., TBAB) vs. Lewis acids (AlCl₃). TBAB increases reaction rate in biphasic systems (water/DCM) .
- Solvent Effects : Anhydrous DMF enhances nucleophilicity of the amine, improving methylation yield (85–92%) compared to THF (70%) .
Data: GC-MS monitoring shows residual CH₃I decreases with excess NaHCO₃ (2.5 equiv) .
Q. What mechanistic insights explain unexpected byproducts in fluorination?
Methodological Answer:
- Side Reactions : Competing SNAr (nucleophilic aromatic substitution) at the 2-nitro position can displace fluorine if reaction conditions are too vigorous (e.g., high-temperature Balz-Schiemann) .
- Mitigation : Use milder fluorinating agents (e.g., Selectfluor®) and monitor reaction progress via ¹⁹F NMR to terminate before byproduct formation .
Q. How does the compound interact with biomolecules in pharmacological studies?
Methodological Answer:
- Docking Studies : The nitro group may form hydrogen bonds with enzyme active sites (e.g., nitroreductases), while bromine enhances lipophilicity for membrane penetration .
- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to evaluate therapeutic potential. Compare with analogs like 5-Nitro-2-(trifluoromethoxy)aniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
